molecular formula C17H19N3O4 B13220414 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B13220414
M. Wt: 329.35 g/mol
InChI Key: UKXRCJGABBGMJX-UHFFFAOYSA-N
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Description

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine ring and the benzyloxycarbonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    1H-pyrazole-4-carboxylic acid: Lacks the piperidine and benzyloxycarbonyl groups, making it a simpler molecule.

Uniqueness

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and the development of new materials.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

1-(1-phenylmethoxycarbonylpiperidin-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C17H19N3O4/c21-16(22)14-9-18-20(10-14)15-7-4-8-19(11-15)17(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,9-10,15H,4,7-8,11-12H2,(H,21,22)

InChI Key

UKXRCJGABBGMJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3C=C(C=N3)C(=O)O

Origin of Product

United States

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